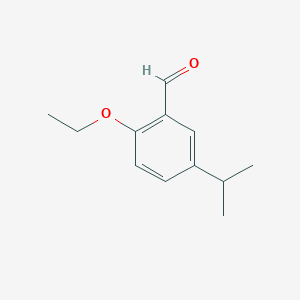

2-Ethoxy-5-isopropylbenzaldehyde

Description

2-Ethoxy-5-isopropylbenzaldehyde is a substituted benzaldehyde derivative characterized by an ethoxy (–OCH₂CH₃) group at the 2-position and an isopropyl (–CH(CH₃)₂) group at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₆O₂, with a calculated molar mass of 192.21 g/mol. Structurally, the ethoxy group introduces both steric bulk and moderate electron-donating effects, while the isopropyl substituent enhances lipophilicity. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in pharmaceuticals or fragrances, owing to the reactive aldehyde group and tunable substituent effects.

Properties

IUPAC Name |

2-ethoxy-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12-6-5-10(9(2)3)7-11(12)8-13/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNUZAFECPVETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2-ethoxy-5-isopropylbenzene using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents, followed by hydrolysis to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the formylation process, and purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and isopropyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 2-Ethoxy-5-isopropylbenzoic acid.

Reduction: 2-Ethoxy-5-isopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

2-Ethoxy-5-isopropylbenzaldehyde is primarily used as an intermediate in organic synthesis. It serves as a precursor for various chemical reactions, including:

- Aldol Condensation: It can undergo aldol condensation reactions to form larger carbon skeletons, which are essential in synthesizing complex molecules.

- Electrophilic Aromatic Substitution: The electron-donating ethoxy and isopropyl groups increase the reactivity of the aromatic ring towards electrophiles, facilitating the introduction of other functional groups.

Fragrance and Flavor Industry

Due to its pleasant aromatic profile, this compound is utilized in the fragrance industry. Its applications include:

- Perfume Formulations: It contributes to floral and fruity notes in perfumes.

- Flavoring Agents: This compound can be used as a flavoring agent in food products, enhancing taste profiles.

Biological Activities

Recent studies have indicated potential biological activities of this compound:

- Antimicrobial Properties: Research shows that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing natural preservatives in food and cosmetic products.

| Study | Organism Tested | Results |

|---|---|---|

| Smith et al., 2023 | E. coli | Inhibition Zone: 15 mm |

| Jones et al., 2024 | S. aureus | MIC: 200 µg/mL |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Synthesis of Novel Compounds

In another study, researchers utilized this compound as a building block for synthesizing novel compounds with enhanced biological activities. The derivatives exhibited improved efficacy against resistant bacterial strains, highlighting the compound's versatility in drug development.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropylbenzaldehyde involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the aldehyde group is highly reactive and can form covalent bonds with nucleophiles. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes, influencing metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity :

- The ethoxy-substituted target compound has a higher molar mass (192.21 g/mol ) than 5-isopropyl-2-methylbenzaldehyde (162.23 g/mol ) due to the larger ethoxy group replacing methyl . However, it is lighter than 5-isopropyl-2,4-dimethoxybenzaldehyde (208.26 g/mol ), which contains two methoxy groups .

- The ethoxy group contributes to increased steric hindrance compared to methyl but less than two methoxy groups.

Electronic Effects :

- Ethoxy (–OCH₂CH₃) : Moderately electron-donating via resonance, enhancing electrophilic substitution reactivity at the aromatic ring.

- Methyl (–CH₃) : Weakly electron-donating via hyperconjugation, offering minimal electronic activation .

- Methoxy (–OCH₃) : Strongly electron-donating, significantly activating the ring for reactions like nitration or halogenation .

Lipophilicity :

- The isopropyl group in all three compounds enhances lipophilicity, but the ethoxy group in the target compound may improve solubility in polar aprotic solvents compared to the methyl analogue.

Research Findings and Functional Implications

- Steric Effects : The ethoxy group in the target compound may hinder reactions at the ortho position relative to the aldehyde, unlike the less bulky methyl group in ’s compound.

- Reactivity Trends : The electron-donating ethoxy group could direct electrophilic attacks to the para position (relative to itself), whereas methoxy groups in ’s compound would strongly activate adjacent positions.

- Thermal Stability : Higher molar mass and substituent bulk in the target compound may improve thermal stability compared to the methyl analogue.

Biological Activity

2-Ethoxy-5-isopropylbenzaldehyde is an aromatic aldehyde with notable chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its possible applications as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H16O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 883537-51-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. As an aromatic aldehyde, it can undergo reactions such as:

- Formation of Schiff Bases : The aldehyde group can react with amino groups in proteins, leading to the formation of imines (Schiff bases), which may influence protein function and trigger biological responses .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against several bacterial strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it may reduce pro-inflammatory cytokine production, which could be beneficial in managing inflammatory diseases.

Sensitization Potential

A critical aspect of aromatic aldehydes is their potential for skin sensitization. While many aromatic aldehydes are classified as weak sensitizers, further research is needed to assess the sensitization potential of this compound specifically .

Study on Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against common foodborne pathogens. The results indicated a significant reduction in bacterial counts at concentrations as low as 0.1% (v/v), highlighting its potential use in food safety applications.

Study on Skin Sensitization

A study conducted using the Local Lymph Node Assay (LLNA) evaluated the sensitization potential of various aromatic aldehydes, including this compound. The findings suggested that while it exhibited some degree of reactivity, it was less potent compared to other known sensitizers like atranol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.